Etiprednol dicloacetate
Overview
Description
Etiprednol dicloacetate (BNP-166) is a soft corticosteroid with anti-inflammatory properties that has been indicated in the treatment of asthma and Chron’s disease . Anti-asthmatic effects were associated with decreased cytokine production in lipopolysaccharide-stimulated lymphocytes and attenuated lectin-induced proliferation of blood mononuclear cells in tissue culture .
Synthesis Analysis
During the development of the chemistry of the soft drug candidate Etiprednol dicloacetate (BNP-166), optimization studies on the three-step chemical synthesis resulted in a process that could be scaled-up to the kg level . The impurity profile was determined, synthetic routes were developed for the preparation of the radiolabeled target compound .Molecular Structure Analysis
Etiprednol dicloacetate has a molecular weight of 485.4 and a chemical formula of C24H30Cl2O6 . It belongs to the class of organic compounds known as steroid esters, which are compounds containing a steroid moiety which bears a carboxylic acid ester group .Chemical Reactions Analysis
The 17α-dichloroacetyl function serves both as a unique pharmacophore and as the source of the molecule’s softness . Highly potent soft corticosteroids were designed based on a combination of Etiprednol dicloacetate and Loteprednol etabonate, introducing 6, 9, and 16 substituents in the molecule .Physical And Chemical Properties Analysis
Etiprednol dicloacetate has a molecular weight of 485.4 and a chemical formula of C24H30Cl2O6 . It belongs to the class of organic compounds known as steroid esters, which are compounds containing a steroid moiety which bears a carboxylic acid ester group .Scientific Research Applications
Pharmacological Action and Anti-Asthmatic Application
Etiprednol dicloacetate, also known as BNP-166, has been studied for its potent pharmacological effects, particularly in the treatment of asthma. In a study conducted on allergen-sensitized and challenged Brown Norway rats, it was shown to be at least as effective as budesonide, a commonly used anti-asthmatic steroid. Etiprednol dicloacetate demonstrated a strong local effect with reduced systemic activity, indicating its potential as a selective pharmacological agent in asthma treatment (Kurucz et al., 2003).
Anti-inflammatory Properties
The anti-inflammatory properties of etiprednol dicloacetate have been explored in both in vitro and in vivo studies. It was found to effectively decrease cytokine production and attenuate lectin-induced proliferation of blood mononuclear cells. In the same Brown Norway rat model, it substantially reduced bronchoalveolar fluid eosinophilia. These findings support its use in reducing inflammation, especially in respiratory conditions like asthma (Kurucz et al., 2004).
Chemical Development and Synthesis
Significant research has been conducted on the chemical synthesis and development of etiprednol dicloacetate. Optimization studies have led to a scalable synthesis process, and hydroxylated metabolites of the drug have been prepared. This work is critical in developing a stable and effective pharmaceutical product (Csanádi et al., 2004).
Analogue Development
Research has also focused on creating potent analogues of etiprednol dicloacetate, aiming to improve its efficacy and reduce potential side effects. These efforts are part of the larger endeavor to develop a second generation of soft corticosteroids, leveraging the chemical structure of etiprednol dicloacetate to enhance therapeutic potential while minimizing systemic impacts (Bodor et al., 2017).
Impurity Analysis in Synthesis
An important aspect of drug development is ensuring the purity of the synthesized compound. For etiprednol dicloacetate, high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify impurities found in experimental batches. This is crucial for maintaining the safety and efficacy of the drug in clinical applications (Patthy et al., 2004).
Ophthalmic Drug Design
Etiprednol dicloacetate has been mentioned in the context of ophthalmic drug design, where its metabolic activity and soft drug properties are considered beneficial. This indicates its potential utility in treating eye diseases while minimizing systemic side effects (Bodor & Buchwald, 2005).
Corticosteroid Design for Asthma Treatment
The design of soft corticosteroids like etiprednol dicloacetate is a significant field in drug development, especially for treating asthma and allergic rhinitis. The balance between local activity and systemic side effects is a key focus in developing these types of drugs (Bodor & Buchwald, 2006).
Metabolism by Esterase
Understanding the metabolism of drugs is crucial for their development and application. Etiprednol dicloacetate is known to be metabolized primarily in human plasma rather than the liver, which is important for predicting its pharmacokinetics and pharmacodynamics in therapeutic use (Samir et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIOVDNCIZSSSF-RFAJLIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313806 | |
Record name | Etiprednol dicloacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etiprednol dicloacetate | |
CAS RN |
199331-40-3 | |
Record name | Etiprednol dicloacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199331-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiprednol dicloacetate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiprednol dicloacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiprednol dicloacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIPREDNOL DICLOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.